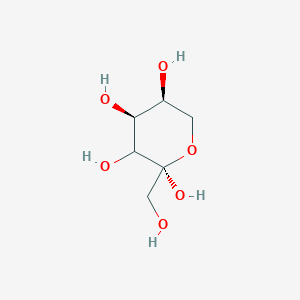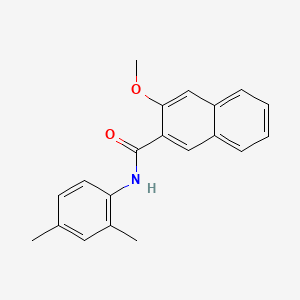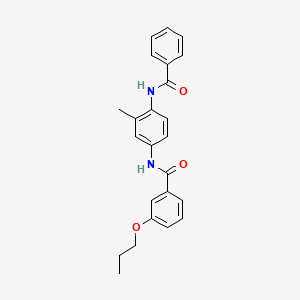![molecular formula C17H13N3O3 B12454569 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol](/img/structure/B12454569.png)
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Métodos De Preparación
The synthesis of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methyl-3-nitroaniline, which is achieved by treating it with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-ol in an alkaline medium to form the desired azo compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives .
Aplicaciones Científicas De Investigación
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and microbial infections.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol involves its interaction with molecular targets in cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as proteins, lipids, and nucleic acids .
Comparación Con Compuestos Similares
4-[(E)-(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol can be compared with other azo compounds such as:
4-[(E)-(4-nitrophenyl)diazenyl]naphthalen-1-ol: Similar in structure but with a nitro group at a different position, affecting its reactivity and applications.
4-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-1-ol:
4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol: Another methoxy-substituted derivative with distinct characteristics
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical behavior and applications.
Propiedades
Fórmula molecular |
C17H13N3O3 |
|---|---|
Peso molecular |
307.30 g/mol |
Nombre IUPAC |
4-[(2-methyl-3-nitrophenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-14(7-4-8-16(11)20(22)23)18-19-15-9-10-17(21)13-6-3-2-5-12(13)15/h2-10,21H,1H3 |
Clave InChI |
CIZWSXSAWBXYNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])N=NC2=CC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12454486.png)
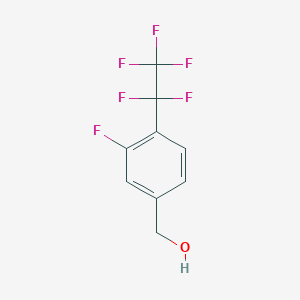
![2-{[4-(2-Cyclohexylethoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12454510.png)
![3-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12454516.png)
![N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B12454520.png)
![2-{[(2-Chloro-5-{[(2-methylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12454526.png)
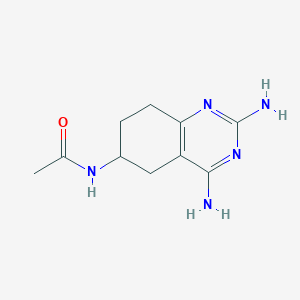
![2-Chloro-5-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12454537.png)
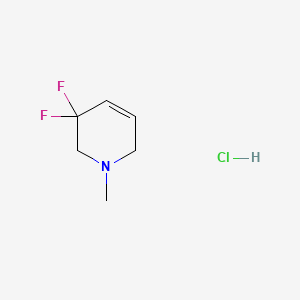
![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B12454549.png)
